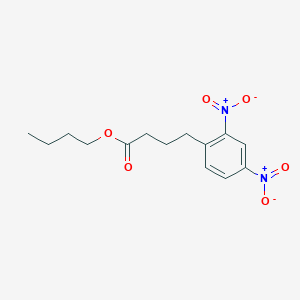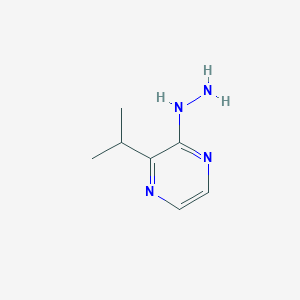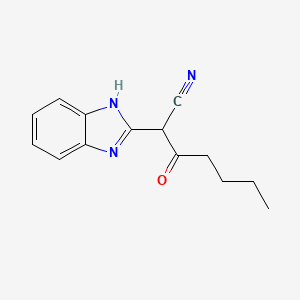
2-(1H-Benzimidazol-2-yl)-3-oxoheptanenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Wirkmechanismus
Target of Action
The primary target of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile and its derivatives is the tubulin protein . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
The compound binds to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell division process, leading to aneuploidy and polyploidy in both somatic and germ cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.
Pharmacokinetics
For instance, in rats, carbendazim is eliminated within 72 hours, with 62% to 66% of the dose eliminated through urine in males and 54% to 62% in females . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of aneuploidy and polyploidy , which can lead to cell death . Additionally, the compound has been found to exhibit antioxidant activity , reacting with various free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s antioxidant activity can be influenced by the presence of various free radicals in the environment . Furthermore, the compound’s anthelmintic activity can be affected by the specific characteristics of the parasitic species it targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile, a common synthetic route involves the reaction of 1,2-diaminobenzene with heptanoic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(1H-benzimidazol-2-yl)acetonitrile: A similar compound with a shorter carbon chain.
2-(1H-benzimidazol-2-yl)thioacetamide: Contains a sulfur atom, offering different reactivity and biological properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is unique due to its specific structure, which combines the benzimidazole moiety with a heptanenitrile chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJBUVUWJZRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)
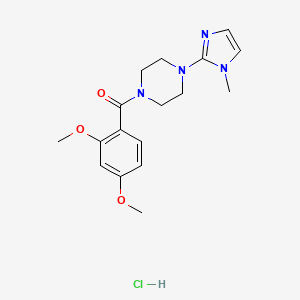
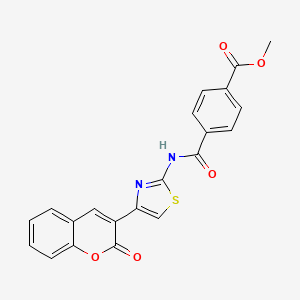
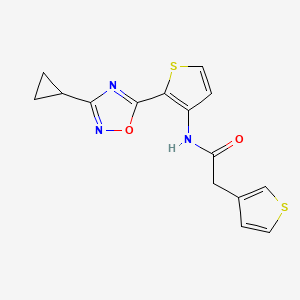
![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)

![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)
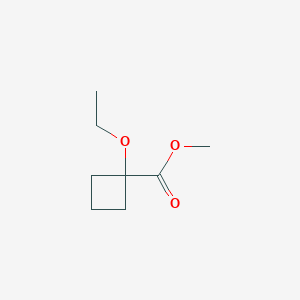
![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

